Technical Monograph: 3-[(Chloroacetyl)amino]-N-ethylbenzamide
Technical Monograph: 3-[(Chloroacetyl)amino]-N-ethylbenzamide
The following technical guide provides an in-depth analysis of 3-[(chloroacetyl)amino]-N-ethylbenzamide (CAS 923243-30-5). This monograph is structured for researchers in medicinal chemistry and chemical biology, focusing on its utility as a covalent electrophilic probe and a synthetic intermediate.
CAS Registry Number: 923243-30-5 Chemical Formula: C₁₁H₁₃ClN₂O₂ Molecular Weight: 240.69 g/mol Class: Electrophilic Covalent Probe / Chloroacetamide Derivative[1]
Executive Summary & Chemical Identity
3-[(chloroacetyl)amino]-N-ethylbenzamide is a functionalized benzamide derivative featuring a chloroacetamide warhead at the meta-position relative to an N-ethylbenzamide moiety. In modern drug discovery, this compound serves two primary roles:
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Covalent Fragment Probe: It acts as a cysteine-reactive electrophile in Activity-Based Protein Profiling (ABPP) and Fragment-Based Drug Discovery (FBDD). The chloroacetamide group undergoes an irreversible
reaction with nucleophilic cysteine residues on protein surfaces. -
Synthetic Intermediate: It is a precursor for heterocycle synthesis, particularly in the formation of lactams, thiazoles, and quinazolines via cyclization reactions.
Physicochemical Profile
| Property | Value | Note |
| Appearance | Off-white to pale yellow solid | Typical of chloroacetanilides |
| Solubility | DMSO (>20 mM), Ethanol, DMF | Poor water solubility; requires organic co-solvent |
| LogP (Calc) | ~1.45 | Lipophilic enough for cell permeability |
| TPSA | ~58 Ų | Good membrane permeability profile |
| Reactivity | High (Electrophilic) | Alkylating agent; reacts with thiols |
Chemical Synthesis & Production
The synthesis of CAS 923243-30-5 follows a convergent route starting from 3-nitrobenzoic acid derivatives. The protocol below is optimized for laboratory-scale production (1–10 g), prioritizing purity and yield.
Synthetic Pathway Visualization
The following diagram outlines the logical flow from starting materials to the final electrophilic probe.
Figure 1: Step-wise synthetic route for CAS 923243-30-5.
Detailed Experimental Protocol
Phase 1: Formation of the Benzamide Core
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Reagents: 3-Nitrobenzoyl chloride (1.0 eq), Ethylamine (1.2 eq, 2M in THF), Triethylamine (1.5 eq), DCM (anhydrous).
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Procedure:
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Dissolve 3-nitrobenzoyl chloride in anhydrous DCM at 0°C.
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Add triethylamine followed by the dropwise addition of ethylamine solution.
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Stir at room temperature (RT) for 4 hours.
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Workup: Wash with 1N HCl, then saturated NaHCO₃. Dry organic layer over MgSO₄ and concentrate.[2]
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Yield: Expect >90% of 3-nitro-N-ethylbenzamide.
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Phase 2: Reduction of the Nitro Group
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Reagents: 3-Nitro-N-ethylbenzamide, 10% Pd/C (10 wt%), Hydrogen gas (balloon), Methanol.
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Procedure:
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Dissolve the nitro intermediate in MeOH. Add Pd/C catalyst carefully under nitrogen.
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Purge with H₂ and stir under H₂ atmosphere for 12–16 hours.
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Filtration: Filter through a Celite pad to remove Pd/C. Concentrate filtrate.
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Product: 3-Amino-N-ethylbenzamide (Use immediately or store under inert gas; amines are oxidation-sensitive).
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Phase 3: Electrophilic Functionalization (The Critical Step)
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Reagents: 3-Amino-N-ethylbenzamide (1.0 eq), Chloroacetyl chloride (1.1 eq), Triethylamine (1.2 eq), DMF or DCM.
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Procedure:
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Dissolve the amine in dry DCM/DMF at 0°C.
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Add Triethylamine (base is crucial to scavenge HCl).[2]
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Critical Addition: Add chloroacetyl chloride dropwise over 20 minutes. Rapid addition causes exotherms that may lead to bis-acylation.
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Stir at 0°C for 1 hour, then allow to warm to RT for 2 hours.
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Purification:
Mechanism of Action: Covalent Cysteine Targeting
The biological utility of CAS 923243-30-5 lies in its ability to covalently modify proteins. The chloroacetamide moiety is a "soft" electrophile that preferentially reacts with the "soft" nucleophile sulfur in cysteine side chains.
Reaction Mechanism
The reaction follows a bimolecular nucleophilic substitution (
Figure 2: Mechanism of covalent protein modification via S_N2 alkylation.
Key Mechanistic Features:
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Irreversibility: The resulting thioether bond is stable under physiological conditions, allowing for downstream analysis (e.g., mass spectrometry, pulldown assays).
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Selectivity: While reactive, chloroacetamides are less promiscuous than acrylamides or epoxides. They require a specific geometric alignment and a deprotonated cysteine (thiolate) for rapid reaction, often targeting "hyper-reactive" cysteines in active sites.
Applications in Drug Discovery
Researchers utilize CAS 923243-30-5 primarily in Fragment-Based Drug Discovery (FBDD) campaigns.
Covalent Fragment Screening
Libraries of electrophilic fragments (containing chloroacetamide or acrylamide warheads) are screened against a target protein.
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Workflow: Incubate protein with CAS 923243-30-5
Assess binding via Intact Protein Mass Spectrometry. -
Hit Validation: If the mass spectrum shows a +76 Da shift (mass of -CH₂CO- minus H), a covalent adduct has formed.
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Significance: Identifying a hit implies the presence of a druggable cysteine pocket. The benzamide core provides the non-covalent affinity, while the chloroacetyl group locks the molecule in place.
Synthetic Building Block
Beyond biological probing, the compound is a versatile intermediate for synthesizing fused heterocycles.
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Finkelstein Reaction: Reacting with NaI converts it to the iodo-derivative, increasing reactivity.
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Cyclization: Treatment with bases can induce intramolecular cyclization if a nucleophile is present on the ortho-position (though this specific CAS is meta-substituted, limiting this pathway compared to ortho-isomers).
Safety & Handling Protocols
Hazard Class: Alkylating Agent / Skin Sensitizer.
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Toxicity: Chloroacetamides are potent alkylators. They can modify DNA and essential proteins. Treat as a potential mutagen and contact allergen.
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PPE: Double nitrile gloves, lab coat, and safety goggles are mandatory. Handle only in a fume hood.
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Decontamination: Spills should be treated with a solution of 10% sodium thiosulfate or dilute ammonia to quench the electrophile before disposal.
References
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BenchChem. (2025).[2] Application Notes and Protocols for the Synthesis of 3-(2-Chloroacetyl)benzamide. Link
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PubChem. (2025).[4] Compound Summary: 3-[(chloroacetyl)amino]-N-ethylbenzamide (CAS 923243-30-5).[1] National Library of Medicine. Link
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Backus, K. M., et al. (2016). Proteome-wide covalent ligand discovery in native biological systems. Nature, 534(7608), 570-574. (Contextual reference for chloroacetamide probe methodology). Link
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GuideChem. (2025). Chemical Suppliers and CAS Registry for 3-[(chloroacetyl)amino]-N-ethylbenzamide. Link
